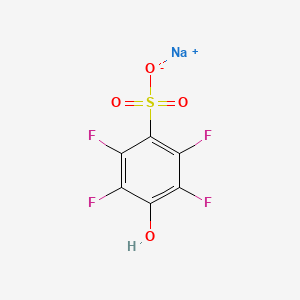

Sodium 2,3,5,6-Tetrafluoro-4-hydroxybenzenesulfonate

Vue d'ensemble

Description

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of Sodium 2,3,5,6-Tetrafluoro-4-hydroxybenzenesulfonate typically involves the fluorination of hydroxybenzenesulfonate derivatives. The reaction conditions often require the use of fluorinating agents such as sulfur tetrafluoride (SF4) or elemental fluorine (F2) under controlled temperatures and pressures .

Industrial Production Methods: Industrial production of this compound may involve large-scale fluorination processes, utilizing advanced reactors and safety protocols to handle the reactive fluorinating agents. The final product is usually purified through crystallization or chromatography to achieve the desired purity levels .

Types of Reactions:

Oxidation: this compound can undergo oxidation reactions, often facilitated by oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).

Reduction: Reduction reactions may involve reagents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

Common Reagents and Conditions:

Oxidation: Potassium permanganate (KMnO4), hydrogen peroxide (H2O2)

Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)

Substitution: Nucleophiles such as amines, thiols, or halides

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acid derivatives, while substitution reactions can produce a variety of substituted benzenesulfonates .

Applications De Recherche Scientifique

Chemistry

- Reagent in Organic Synthesis : This compound is widely used as a reagent in the synthesis of fluorinated organic compounds. Fluorinated compounds are crucial in pharmaceuticals and agrochemicals due to their enhanced biological activity and stability .

Biological Research

- Biochemical Assays : this compound serves as a labeling reagent for studying biomolecules. It enhances the stability and functionality of proteins and enzymes in various assays .

- Modification of Biomolecules : Researchers utilize this compound to modify biomolecules for improved drug formulation and delivery systems .

Medicine

- Drug Development : The compound is investigated for its potential use in drug development as a diagnostic tool. Its ability to interact with specific biological targets makes it a candidate for therapeutic applications .

Environmental Applications

- Pollutant Removal : this compound is used in developing materials for environmental remediation, particularly in removing pollutants from water sources .

Industrial Applications

- Surface Coatings : It is employed in creating advanced surface coatings that provide hydrophobic and oleophobic properties. This application is particularly valuable in textiles and electronics industries .

- Analytical Chemistry : The compound acts as a derivatizing agent in analytical methods, enhancing the detection of various analytes in complex mixtures .

Table 1: Applications of this compound

| Application Area | Description | Key Benefits |

|---|---|---|

| Chemistry | Reagent for fluorinated organic compounds | Enhances biological activity |

| Biological Research | Labeling reagent for biomolecules | Improves stability and functionality |

| Medicine | Potential use in drug development | Interaction with biological targets |

| Environmental Science | Materials for pollutant removal | Contributes to sustainability efforts |

| Industrial Applications | Surface coatings with hydrophobic/oleophobic properties | Valuable in textiles and electronics |

| Analytical Chemistry | Derivatizing agent for analyte detection | Improves quality control |

Case Study 1: Fluorinated Compound Synthesis

In a study focusing on the synthesis of fluorinated compounds using this compound as a reagent, researchers demonstrated its effectiveness in enhancing reaction yields compared to traditional methods. The study highlighted the compound's role in facilitating reactions that produce biologically active intermediates essential for pharmaceutical development.

Case Study 2: Environmental Remediation

A recent investigation into the environmental applications of this compound revealed its potential in developing adsorbents for removing heavy metals from contaminated water sources. The results indicated a significant reduction in metal concentration post-treatment using materials derived from this compound.

Mécanisme D'action

The mechanism of action of Sodium 2,3,5,6-Tetrafluoro-4-hydroxybenzenesulfonate involves its ability to interact with various molecular targets through its fluorine atoms and sulfonate group. These interactions can influence the reactivity and stability of the compound, making it useful in a variety of chemical and biological processes .

Comparaison Avec Des Composés Similaires

- Sodium 2,3,5,6-Tetrafluorobenzoate

- Sodium 2,3,5,6-Tetrafluoro-4-methoxybenzenesulfonate

- Sodium 2,3,5,6-Tetrafluoro-4-aminobenzenesulfonate

Uniqueness: Sodium 2,3,5,6-Tetrafluoro-4-hydroxybenzenesulfonate is unique due to its combination of fluorine atoms and a hydroxy group, which imparts distinct chemical properties. This makes it particularly valuable in applications requiring high reactivity and stability .

Activité Biologique

Sodium 2,3,5,6-Tetrafluoro-4-hydroxybenzenesulfonate (NaTFBS) is a synthetic compound with significant potential in biochemical and pharmaceutical research. This article explores its biological activity, mechanisms of action, and applications in various scientific fields.

Overview of this compound

- Chemical Formula : C₆H₂F₄O₄S

- CAS Number : 221908-17-4

- Molecular Weight : 268 g/mol

- Structure : The compound features a benzene ring substituted with four fluorine atoms, a hydroxyl group, and a sulfonate group. This unique structure enhances its chemical stability and lipophilicity, influencing its biological interactions.

Target Interactions

NaTFBS acts primarily as a probe for catalytic reactions and is involved in the oxidation of glycols and ethylene glycols. Its interactions with various enzymes and proteins suggest a role in modulating biochemical pathways related to these substrates.

Cellular Effects

Research indicates that NaTFBS influences cellular processes by affecting cell signaling pathways and gene expression. It may alter metabolic activities through its binding interactions with biomolecules, leading to changes in enzyme activity that are crucial for biochemical assays.

Applications in Scientific Research

NaTFBS has diverse applications across multiple fields:

- Biochemical Assays : It is utilized as a labeling reagent for studying biological molecules and can influence enzyme activity or protein interactions due to its fluorinated structure.

- Proteomics : The compound shows promise in protein precipitation techniques, potentially aiding in the isolation and purification of proteins from complex mixtures.

- Organic Synthesis : NaTFBS is employed as a reagent in the preparation of fluorinated compounds, highlighting its utility in synthetic organic chemistry.

Study on Enzyme Activity Modulation

A study demonstrated that NaTFBS could modulate the activity of specific enzymes involved in glycol metabolism. The compound's fluorinated groups enhance binding affinities, leading to altered enzyme kinetics. This modulation is crucial for understanding its role in metabolic pathways.

Impact on Cellular Metabolism

In vitro experiments revealed that NaTFBS affects cellular metabolism by influencing the expression of genes related to glycolysis and oxidative stress responses. These findings suggest potential therapeutic applications in conditions characterized by metabolic dysregulation.

Data Table: Summary of Biological Activities

| Activity | Description |

|---|---|

| Enzyme Modulation | Alters kinetics of glycol-metabolizing enzymes |

| Protein Interaction | Influences binding properties of proteins |

| Cellular Metabolism | Affects gene expression related to metabolic pathways |

| Application in Assays | Used as a labeling reagent for biochemical assays |

| Synthetic Utility | Acts as a reagent in organic synthesis of fluorinated compounds |

Propriétés

IUPAC Name |

sodium;2,3,5,6-tetrafluoro-4-hydroxybenzenesulfonate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H2F4O4S.Na/c7-1-3(9)6(15(12,13)14)4(10)2(8)5(1)11;/h11H,(H,12,13,14);/q;+1/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HVXPVJLSYQBYCR-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1(=C(C(=C(C(=C1F)F)S(=O)(=O)[O-])F)F)O.[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6HF4NaO4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80635617 | |

| Record name | Sodium 2,3,5,6-tetrafluoro-4-hydroxybenzene-1-sulfonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80635617 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

268.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

221908-17-4 | |

| Record name | Sodium 2,3,5,6-tetrafluoro-4-hydroxybenzene-1-sulfonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80635617 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.